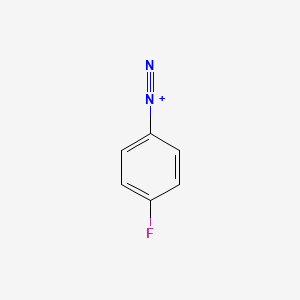

4-Fluorobenzenediazonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluorobenzenediazonium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN2/c7-5-1-3-6(9-8)4-2-5/h1-4H/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDITFPCIZIEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397096 | |

| Record name | 4-fluorobenzenediazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20460-01-9 | |

| Record name | 4-fluorobenzenediazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aryldiazonium Salts in Synthetic Organic Transformations

Aryldiazonium salts are a class of organic compounds with the general formula ArN₂⁺X⁻, where Ar is an aryl group and X⁻ is an anion. scienceinfo.com Their importance in synthetic organic chemistry stems from the excellent leaving group ability of the dinitrogen (N₂) molecule, which is thermodynamically very stable. libretexts.orglibretexts.org This property allows for the facile replacement of the diazonium group with a wide variety of substituents, making them invaluable for the functionalization of aromatic rings. unacademy.comquizlet.comslideshare.net

The preparation of aryldiazonium salts is typically achieved through the diazotization of primary aromatic amines with nitrous acid, which is usually generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. unacademy.comquizlet.com This process is fundamental to many synthetic strategies, enabling the introduction of functional groups that are otherwise difficult to incorporate directly onto an aromatic ring. unacademy.com

Key transformations involving aryldiazonium salts include:

Sandmeyer and Gattermann Reactions: These reactions facilitate the introduction of halides (Cl, Br) and cyano groups onto the aromatic ring using copper(I) salts or copper powder, respectively. unacademy.comquizlet.com

Schiemann Reaction: This reaction is a crucial method for the synthesis of aryl fluorides, involving the thermal decomposition of aryldiazonium tetrafluoroborates. libretexts.orgquizlet.com

Azo Coupling: Diazonium salts act as electrophiles in reactions with electron-rich aromatic compounds like phenols and anilines to form brightly colored azo compounds, which are widely used as dyes. scienceinfo.comunacademy.comquizlet.comlibretexts.org

Cross-Coupling Reactions: Aryldiazonium salts are effective coupling partners in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, for the formation of carbon-carbon bonds. researchgate.netrsc.orgsioc-journal.cn Their high reactivity often allows for milder reaction conditions compared to traditional aryl halides. rsc.org

Reduction: The diazonium group can be replaced by a hydrogen atom through reduction, a process that can be strategically employed in multi-step syntheses. libretexts.orgyoutube.com

The versatility of aryldiazonium salts makes them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. slideshare.net

Unique Contributions of Halogenated Aryldiazonium Salts to Chemical Synthesis

The introduction of halogen atoms onto the aryl ring of a diazonium salt imparts unique properties and reactivity patterns that further expand their synthetic utility. Halogenated aryldiazonium salts are key precursors for the synthesis of a wide range of halogen-containing aromatic compounds.

The nature of the halogen substituent can influence the stability and reactivity of the diazonium salt. For instance, electron-withdrawing halogens can affect the electronic properties of the aromatic ring and the diazonium group.

A significant contribution of halogenated aryldiazonium salts lies in their role in the synthesis of complex molecules and functional materials. For example, they are used in the preparation of fluorinated compounds, which have found extensive applications in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. researchgate.net The Balz-Schiemann reaction, which utilizes aryldiazonium tetrafluoroborates, is a classic method for introducing fluorine into an aromatic ring. nih.gov

Furthermore, halogenated aryldiazonium salts can participate in a variety of radical reactions. nih.govnih.govresearchgate.net The generation of aryl radicals from these salts under thermal, photochemical, or electrochemical conditions allows for the formation of carbon-carbon and carbon-heteroatom bonds in novel ways. acs.org This has led to the development of new synthetic methodologies for the construction of complex molecular architectures, including heterocyclic compounds like indoles. nih.gov

Recent research has also explored the use of halogenated aryldiazonium salts in surface modification and the synthesis of advanced materials. The electrografting of fluorinated aryldiazonium salts onto various surfaces allows for the creation of thin films with specific properties. researchgate.net

Research Trajectories for 4 Fluorobenzenediazonium in Contemporary Chemistry

Classical Diazotization Protocols for Aromatic Amines

The traditional method for synthesizing aryldiazonium salts, a reaction first reported in the 19th century, involves the treatment of a primary aromatic amine with a source of nitrous acid. scirp.org This foundational chemistry remains a cornerstone for the preparation of this compound salts.

The most common and direct method for producing this compound salts is the diazotization of 4-fluoroaniline (B128567). This reaction is typically carried out by treating 4-fluoroaniline with sodium nitrite (B80452) in the presence of a strong mineral acid, such as hydrochloric acid or tetrafluoroboric acid. arkat-usa.org

The process begins with the in-situ generation of nitrous acid from the reaction between sodium nitrite and the acid. byjus.com The 4-fluoroaniline, dissolved in the acidic medium, then reacts with the nitrous acid. The reaction is conducted at low temperatures, typically between 0 and 5°C, to ensure the stability of the resulting diazonium salt, as many of these compounds can be unstable and even explosive at higher temperatures. byjus.comacs.org When tetrafluoroboric acid is used, the relatively stable this compound tetrafluoroborate (B81430) salt precipitates from the solution and can be isolated. arkat-usa.orgbyjus.com

The general chemical transformation is as follows: C₆H₆FN (4-Fluoroaniline) + NaNO₂ (Sodium Nitrite) + 2HX (Acid) → [C₆H₄FN₂]⁺X⁻ (this compound salt) + NaX + 2H₂O

Optimizing reaction parameters in batch synthesis is crucial for maximizing yield and ensuring the safe production of this compound salts. Key parameters to consider include:

Temperature: Maintaining a low temperature (typically below 5°C) is critical to prevent the decomposition of the diazonium salt. acs.org

Stoichiometry: A slight excess (5-10%) of sodium nitrite is often necessary to ensure the complete conversion of the amine. thieme-connect.de However, a large excess should be avoided as it can lead to side reactions and complicate purification. acs.org

Acid Concentration: The reaction is performed under acidic conditions. The order of addition is important; typically, the amine and acid are combined first, followed by the slow addition of the nitrite solution to minimize the presence of free nitrous acid. acs.org

Reaction Time: The diazotization reaction is generally rapid, but sufficient time must be allowed for the reaction to go to completion before proceeding with subsequent steps. arkat-usa.org

A study investigating the Suzuki-Miyaura reaction from a process chemistry perspective highlighted the importance of multivariate factor optimization in the synthesis involving aryldiazonium tetrafluoroborate salts. acs.org Careful control over these parameters in a batch process is essential for achieving high yields and purity of the desired this compound salt.

Advanced Synthetic Approaches

While classical batch methods are well-established, modern synthetic chemistry has driven the development of more efficient, safer, and greener alternatives for the production of diazonium salts.

Flow chemistry has emerged as a powerful tool for the synthesis of aryldiazonium salts, offering significant advantages over traditional batch methods. arkat-usa.orgnih.gov In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. ucla.edunih.gov This enhanced control is particularly beneficial for handling potentially unstable intermediates like diazonium salts. arkat-usa.org

A concise and rapid flow synthesis for aryldiazonium tetrafluoroborates has been developed, which often results in yields that are comparable to or better than those achieved in batch processes. arkat-usa.orgresearchgate.net For instance, the flow synthesis of this compound tetrafluoroborate has been reported to achieve a 100% yield, compared to an 83% yield in a comparable batch synthesis. arkat-usa.org This approach avoids the isolation of the unstable diazonium chloride intermediate, as it is generated and consumed in-situ. researchgate.net The improved safety profile and potential for scalability make flow chemistry an attractive alternative for the industrial production of these salts. nih.govnih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Aryldiazonium Tetrafluoroborates arkat-usa.org

| Compound | Batch Yield (%) | Flow Yield (%) |

| 4-Methylbenzenediazonium tetrafluoroborate | 40 | 85 |

| This compound tetrafluoroborate | 83 | 100 |

| 2-Hydroxybenzenediazonium tetrafluoroborate | Not specified | 64 |

Due to the inherent instability of many diazonium salts, strategies involving their in-situ generation and immediate use in subsequent reactions are highly advantageous. nih.govresearchgate.net This approach minimizes the accumulation of potentially hazardous intermediates and can streamline multi-step synthetic sequences.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of diazonium salt synthesis, several strategies can be employed to make the process more environmentally benign.

One approach is the use of alternative diazotizing agents to avoid the use of nitrous acid, which can lead to the formation of decomposition products. scirp.org For example, methyl nitrite has been described as a clean reagent for the preparation of aryl diazonium ions. scirp.org Another strategy involves the use of greener solvents or even solvent-free conditions. Diazotization-iodination of aromatic amines has been successfully carried out by grinding the reactants in the presence of an acidic ionic liquid, which serves as a recyclable and less hazardous reaction medium. ijcce.ac.ir

Furthermore, the development of catalytic methods and the optimization of reaction conditions to improve atom economy are key aspects of green chemistry. The use of polymer-supported reagents can also facilitate the separation and purification of products, reducing waste generation. scirp.org These considerations are crucial for developing sustainable and environmentally responsible methods for the synthesis of this compound and other diazonium salts.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The reactivity of this compound in these pathways is significantly influenced by its functional groups.

Role of the Diazonium Functional Group in Electrophilic Reactivity

The diazonium group (-N₂⁺) is a powerful electrophile due to its positive charge, which is delocalized across the two nitrogen atoms. numberanalytics.comlibretexts.org This inherent electrophilicity allows it to react with a variety of nucleophiles, including electron-rich aromatic compounds, to form new carbon-carbon or carbon-heteroatom bonds. numberanalytics.comunacademy.com The diazonium ion acts as an attacking species in electrophilic aromatic substitution, leading to the formation of a resonance-stabilized intermediate known as a sigma complex or arenium ion. numberanalytics.com Subsequent loss of a proton from this intermediate restores aromaticity and yields the substituted product. numberanalytics.comlibretexts.org

However, the diazonium group is also a strong electron-withdrawing group, which deactivates the aromatic ring to which it is attached towards further electrophilic attack. vaia.com This deactivation is a consequence of the inductive effect of the positively charged nitrogen, which reduces the electron density of the benzene (B151609) ring. vaia.com While this deactivation hinders further substitution on the diazonium-bearing ring itself, the high electrophilicity of the diazonium ion makes it an excellent coupling partner in reactions with other activated aromatic systems. unacademy.com

Influence of Para-Fluorine Substitution on Aromatic Reactivity

The fluorine atom at the para position of the benzene ring exerts a dual electronic effect on the reactivity of the molecule. Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I) that deactivates the aromatic ring towards electrophilic attack. researchgate.net Conversely, the lone pairs of electrons on the fluorine atom can be donated to the aromatic π-system through a resonance effect (+M). researchgate.net

Radical Pathways and Single-Electron Transfer (SET) Processes

Beyond its role in electrophilic reactions, this compound can also participate in radical-mediated transformations, often initiated by single-electron transfer (SET).

Generation of Aryl Radicals from this compound Salts

Aryl diazonium salts are well-established precursors for the generation of aryl radicals. nih.gov This transformation is typically achieved through a single-electron reduction of the diazonium ion. researchgate.net The resulting aryl diazenyl radical readily loses a molecule of dinitrogen (N₂) to form the corresponding aryl radical. researchgate.net

Several methods have been developed for the generation of aryl radicals from diazonium salts, including the use of stoichiometric transition metal reductants. nih.gov More contemporary approaches utilize photoredox catalysis, which offers milder reaction conditions and greater functional group tolerance. researchgate.net For instance, experimental and computational studies have shown that Hantzsch esters can transfer a hydride to an aryl diazonium species, and subsequent interaction with oxygen initiates the radical fragmentation of the diazene (B1210634) intermediate to produce aryl radicals. rsc.org

Photocatalyzed Mechanistic Investigations

The use of light to drive chemical reactions has opened new avenues for mechanistic studies and synthetic applications.

Palladium catalysis induced by visible light has emerged as a significant area of research. nih.gov Unlike traditional palladium-catalyzed reactions that often involve two-electron redox cycles, these photoexcited processes typically operate through single-electron transfer mechanisms. nih.gov This leads to the formation of hybrid palladium-radical species that exhibit unique reactivity. nih.gov

In the context of this compound, a photo-excited palladium complex can initiate a single electron transfer to the diazonium salt, generating an aryl radical. nih.gov This radical can then engage in various bond-forming reactions. For example, in a directed arylation reaction, the aryl radical can add to a palladium(II) complex, forming a Pd(III) intermediate. nih.gov Subsequent oxidation to a Pd(IV) species followed by reductive elimination yields the arylated product. nih.gov Furthermore, photoinduced palladium catalysis has been employed for the generation of phosphorus radicals from their corresponding chlorides, which can then undergo addition to π-systems, showcasing the versatility of this approach. rsc.org

Palladium/Ruthenium Dual Catalysis

In the functionalization of certain substrates, such as 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-ones, a dual catalytic system employing both palladium and a ruthenium-based photocatalyst has been utilized with this compound salts. nih.govnih.govresearchgate.net This approach, conducted in a solvent like refluxing methanol (B129727) under visible light, facilitates the ortho-arylation of the benzodiazepine (B76468) core. nih.govresearchgate.net

The key advantage of this dual catalytic method lies in its reaction mechanism. nih.govfigshare.com Computational DFT analysis indicates that the presence of the ruthenium photocatalyst allows the reaction to proceed through a low-energy single electron transfer (SET) pathway. nih.govnih.govfigshare.com This SET pathway circumvents the high-energy oxidative addition step that is characteristic of a palladium-only catalyzed reaction, leading to an increased yield of the arylated product. nih.govfigshare.com The mechanism involves the formation of an Ar-Pd(IV) complex, followed by the elimination of a nitrogen molecule. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) on the Fluorobenzenediazonium Moiety

Nucleophilic Aromatic Substitution (SNAr) is a significant reaction pathway for aromatic compounds bearing strong electron-withdrawing groups. masterorganicchemistry.comwikipedia.org The diazonium group (-N₂⁺) is a powerful electron-withdrawing substituent, which strongly activates the aromatic ring towards nucleophilic attack. libretexts.org This activation is most pronounced at the ortho and para positions relative to the diazonium group.

In the case of this compound, the fluorine atom is positioned para to the activating diazonium group. This arrangement makes the ipso-carbon (the carbon atom bonded to the fluorine) highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org Subsequently, the leaving group (in this case, the fluoride (B91410) ion) is eliminated, restoring the aromaticity of the ring. libretexts.org

The "Nuisance Effect" Phenomenon in Arylation Reactions

During palladium-catalyzed arylation reactions using this compound salts, a competing side reaction known as the "nuisance effect" can occur. nih.govnih.gov This phenomenon is a direct consequence of the high reactivity of the this compound cation toward nucleophilic aromatic substitution (SNAr). nih.govfigshare.com The strong electron-withdrawing nature of the diazonium group activates the fluorine-bearing ring, making it susceptible to attack by nucleophiles present in the reaction mixture, such as the alcohol solvent (e.g., methanol). nih.gov

This results in the formation of an alkoxyaryl product (e.g., a methoxyaryl derivative when methanol is the solvent) alongside the desired fluoroaryl product. nih.govnih.govfigshare.com This SNAr pathway competes with the intended palladium-catalyzed C-H activation/arylation pathway. nih.gov

Product Distribution in Competitive Substitution Pathways

The distribution between the desired arylation product and the byproduct from the "nuisance effect" is heavily influenced by the reaction conditions, with temperature being a critical factor. nih.govresearchgate.net

In the dual palladium/ruthenium-photocatalyzed arylation of benzodiazepines with this compound salts, the reaction temperature plays a key role in determining the product ratio. nih.gov

At ambient temperatures, only trace amounts of the SNAr "nuisance" product are typically detected. nih.gov

However, upon prolonged heating under reflux conditions (e.g., 70 °C in an alcohol solvent), significant amounts of the alkoxyaryl byproduct are formed. nih.gov

This temperature dependence highlights the competitive nature of the two pathways. While the photocatalyzed arylation can proceed at lower energies, the thermal SNAr reaction becomes increasingly favorable at elevated temperatures.

| Reaction Condition | Dominant Product Pathway | Observed Products | Reference |

|---|---|---|---|

| Ambient Temperature | Pd/Ru Photocatalyzed Arylation | Fluoroaryl product with trace amounts of SNAr product | nih.gov |

| Prolonged Heating (e.g., Reflux) | Competing SNAr ("Nuisance Effect") | Mixture of Fluoroaryl and Alkoxyaryl products | nih.gov |

Thermal Decomposition Mechanisms and Byproduct Formation

Diazonium salts are high-energy compounds known for their thermal instability, often decomposing violently upon heating. noaa.gov The decomposition is driven by the favorable release of dinitrogen (N₂), an exceptionally stable molecule. libretexts.orgyoutube.com The specific products formed during the thermal decomposition of this compound salts are highly dependent on the nature of the accompanying anion (counterion). researchgate.netconsensus.app

Thermal Decomposition of this compound Perfluoroorganyl(fluoro)borates

The thermal decomposition of this compound salts with various perfluoroorganyl(fluoro)borate counterions, such as [R_FBF_3]⁻ (where R_F = C₆F₅, C₆F₁₃, etc.) and [(C₆F₁₃)₂BF₂]⁻, has been studied. researchgate.net

When these neat salts are heated, the principal product observed is 1,4-difluorobenzene (B165170) (1,4-C₆F₂H₄), formed alongside the corresponding boron compound, R_FBF₂. researchgate.net If the thermolysis is carried out in a solid mixture with sodium fluoride (NaF), the main products are again 1,4-difluorobenzene and the sodium salt Na[R_FBF₃]. researchgate.net

The decomposition of [4-FC₆H₄N₂][(C₆F₁₃)₂BF₂] in the presence of NaF yields a more complex mixture, including 1,4-difluorobenzene, sodium tetrafluoroborate (Na[BF₄]), Na[(C₆F₁₃)₂BF₂], and a novel rearranged isomer, Na[C₆F₁₃CF(BF₃)C₅F₁₁]. researchgate.net

| Reactant | Conditions | Major Products | Reference |

|---|---|---|---|

| [4-FC₆H₄N₂][R_FBF₃] | Heating (neat) | 1,4-C₆F₂H₄, R_FBF₂ | researchgate.net |

| [4-FC₆H₄N₂][R_FBF₃] with NaF | Heating (solid mixture) | 1,4-C₆F₂H₄, Na[R_FBF₃] | researchgate.net |

| [4-FC₆H₄N₂][(C₆F₁₃)₂BF₂] with NaF | Thermolysis | 1,4-C₆F₂H₄, Na[BF₄], Na[(C₆F₁₃)₂BF₂], Na[C₆F₁₃CF(BF₃)C₅F₁₁] | researchgate.net |

Influence of Counterions on Diazonium Salt Thermal Stability and Reactivity

For the perfluoroorganyl(fluoro)borate salts of this compound, the structure of the borate (B1201080) anion influences the decomposition temperature. Studies on related potassium perfluoroorganyl(fluoro)borate salts show that decomposition temperatures can range from 208 °C to 337 °C depending on the specific perfluoroalkyl, -alkenyl, or -aryl groups attached to the boron atom. researchgate.net For instance, potassium salts with perfluoroalkenyl groups like cis-CF₃CFCF decomposed at lower temperatures (208–225 °C) compared to those with perfluoroalkyl groups like C₆F₁₃ (273–312 °C). researchgate.net This suggests that the nature of the counterion significantly impacts the thermal threshold for decomposition, a principle that extends to the corresponding this compound salts. consensus.app Generally, larger, non-coordinating counterions can lead to increased thermal stability. nih.gov

Applications of 4 Fluorobenzenediazonium in Complex Molecule Synthesis

Arylation Reactions

Arylation reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-aryl bonds. 4-Fluorobenzenediazonium salts are particularly effective arylating agents due to the inherent reactivity of the diazonium group, which readily releases dinitrogen gas, driving the reaction forward.

Carbon-Hydrogen (C-H) Functionalization Strategies

Direct C-H functionalization is an atom-economical and increasingly popular strategy for the arylation of organic molecules, as it avoids the need for pre-functionalized starting materials. rsc.org

The direct arylation of heterocyclic scaffolds is of significant interest due to the prevalence of these structures in pharmaceuticals. The palladium-catalyzed C-H activation of 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-ones with this compound salts has been shown to be an effective method for the synthesis of ortho-arylated benzodiazepines. nih.govmdpi.com This reaction, often facilitated by a photocatalyst, allows for the direct introduction of the 4-fluorophenyl group onto the benzodiazepine (B76468) core. nih.gov The reaction proceeds under relatively mild conditions and demonstrates the utility of diazonium salts in the late-stage functionalization of complex molecules. nih.govdntb.gov.uanih.gov

Table 1: Ortho-Arylation of 5-Phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one with this compound Tetrafluoroborate (B81430) nih.gov

| Entry | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ / Ru(bpy)₃(PF₆)₂ | Methanol (B129727) | Reflux | Mixture of 4-fluorophenyl and methoxyphenyl products |

| 2 | Pd(OAc)₂ / Ru(bpy)₃(PF₆)₂ | Methanol | Ambient | Trace product |

Palladium-catalyzed C-H arylation is a broad and powerful methodology for the formation of carbon-aryl bonds. nih.govnih.govnih.gov While a wide array of arylating agents have been employed, aryldiazonium salts, including this compound tetrafluoroborate, are effective coupling partners. mdpi.comresearchgate.net These reactions often proceed with high regioselectivity, which can be influenced by the choice of catalyst, ligands, and reaction conditions. rsc.orgnih.govrsc.org The mechanism of these transformations is believed to involve a high-valent palladium intermediate, with the C-H activation step being rate-determining in many cases. nih.govresearchgate.netfigshare.com The use of directing groups on the substrate can further control the site of arylation. nih.gov

Carbon-Carbon (C-C) Bond Formation

The formation of new carbon-carbon bonds is at the heart of organic synthesis, enabling the construction of the carbon skeletons of complex molecules.

The Heck-Matsuda reaction is a palladium-catalyzed arylation of olefins that utilizes arenediazonium salts as an alternative to aryl halides. mdpi.combeilstein-journals.orgresearchgate.net This reaction offers several advantages, including milder reaction conditions and the avoidance of phosphine (B1218219) ligands, which are often sensitive to oxidation. nih.gov this compound tetrafluoroborate is a commonly used reagent in this reaction, allowing for the efficient synthesis of 4-fluorostyrenes and other vinylarenes. mdpi.comresearchgate.netresearchgate.net The reaction is generally highly regio- and stereoselective, typically affording the E-isomer of the product. beilstein-journals.orgnih.gov

Table 2: Heck-Matsuda Reaction of Alkenes with this compound Tetrafluoroborate

| Alkene | Catalyst | Solvent | Product | Yield (%) | Reference |

| Tetrahydrophthalimide derivative | Pd(0) / BINAM-phosphate | Not specified | Arylated tetrahydrophthalimide | 40 | nih.gov |

| Styrene | Pd(OAc)₂ | Ethanol | 4-Fluorostilbene | Good | mdpi.com |

| Methyl acrylate | Pd(OAc)₂ | Water | Methyl 4-fluorocinnamate | High | beilstein-journals.org |

A significant advancement in the Heck-Matsuda reaction is the development of enantioselective variants. One successful strategy involves the use of chiral anion phase-transfer (CAPT) catalysis. nih.govnih.gov In this approach, a chiral phosphate (B84403) anion is used to form a chiral ion pair with the aryldiazonium cation, which then participates in the catalytic cycle. This methodology has been successfully applied to the asymmetric Heck-Matsuda reaction of various alkenes with this compound tetrafluoroborate, affording products with high enantioselectivities. nih.govnih.govdntb.gov.ua The choice of the chiral anion catalyst can be crucial for achieving high yields and enantiomeric excess, and can also help to minimize the formation of undesired byproducts. nih.govnih.gov

Table 3: Enantioselective Heck-Matsuda Reaction of a Tetrahydrophthalimide Derivative with this compound Tetrafluoroborate nih.gov

| Chiral Anion Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| BINOL-derived phosphate | Low | Low |

| BINAM-phosphate | 40 | 84 |

Heck-Matsuda Arylation Reactions

Carbon-Halogen (C-X) Bond Formation: Balz-Schiemann Reaction and Variants

The Balz-Schiemann reaction is a cornerstone of organofluorine chemistry, providing a reliable method for the synthesis of aryl fluorides from aromatic amines via their diazonium tetrafluoroborate salts. wikipedia.orgjk-sci.com This reaction is particularly important as direct fluorination of aromatic compounds is often too reactive and difficult to control. nih.gov The process involves the diazotization of an aromatic amine, followed by the introduction of the tetrafluoroborate anion (BF₄⁻) to form a stable diazonium tetrafluoroborate salt. Thermal or photochemical decomposition of this salt then yields the corresponding aryl fluoride (B91410), nitrogen gas, and boron trifluoride. wikipedia.orgjk-sci.com

The accepted mechanism for the thermal Balz-Schiemann reaction is believed to proceed through an SN1-type pathway, involving the formation of a highly unstable aryl cation, which then abstracts a fluoride ion from the tetrafluoroborate counterion. wikipedia.org

Variants of the Balz-Schiemann Reaction:

Several modifications to the classical Balz-Schiemann reaction have been developed to improve yields, expand the substrate scope, and employ milder reaction conditions.

Alternative Counterions: Instead of tetrafluoroborates, other counterions such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been used, which can lead to improved yields for certain substrates. wikipedia.org

In Situ Diazotization: To avoid the isolation of potentially explosive diazonium salts, methods have been developed where the diazotization is performed in the presence of a fluoride source, such as a solution of sodium nitrite (B80452) in liquid hydrogen fluoride. wikipedia.org

Photochemical Decomposition: The use of photolytic conditions, such as UV light, can allow for the decomposition of the diazonium salt at lower temperatures, potentially avoiding side reactions associated with thermal decomposition. jk-sci.com

Solvent Effects: The choice of solvent can significantly impact the reaction. Low- or non-polar solvents like hexane (B92381) and chlorobenzene (B131634) have been shown to improve the pyrolysis and photolysis of aryldiazonium tetrafluoroborates. nih.gov As mentioned previously, ionic liquids can also serve as effective media for this transformation. researchgate.net

| Reactant | Reaction Conditions | Product | Yield (%) |

| 4-Fluoroaniline (B128567) | 1. NaNO₂, HBF₄; 2. Heat | 1,4-Difluorobenzene (B165170) | Good |

| 4-Aminobenzoic acid | 1. NaNO₂, HBF₄; 2. Heat | 4-Fluorobenzoic acid | Good |

| 2-Cyano-5-aminopyridine | 1. NaNO₂, HBF₄; 2. Heat in [BMIM][BF₄] | 2-Cyano-5-fluoropyridine | 84 |

Carbon-Nitrogen (C-N) Bond Formation: Azo Dye Synthesis

Azo coupling is an electrophilic aromatic substitution reaction where a diazonium cation, such as that derived from this compound, acts as the electrophile and reacts with an electron-rich coupling partner, typically a phenol (B47542) or an aniline, to form an azo compound (R-N=N-R'). wikipedia.orgnih.gov These compounds are characterized by the presence of the azo group (-N=N-) and are often brightly colored, leading to their widespread use as dyes. cuhk.edu.hk

The synthesis of an azo dye from this compound involves two main steps:

Diazotization: 4-Fluoroaniline is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the this compound salt. nih.govcuhk.edu.hk

Coupling: The resulting diazonium salt solution is then added to a solution of the coupling component. The pH of the reaction mixture is crucial; for coupling with phenols, the reaction is typically carried out under alkaline conditions, while for anilines, it is performed in weakly acidic media. wikipedia.org

The electron-withdrawing nature of the fluorine atom in the this compound ion can influence the reactivity of the diazonium group and the color of the resulting azo dye.

| Diazonium Component | Coupling Component | Resulting Azo Dye |

| This compound | Phenol | 4-(4-Fluorophenylazo)phenol |

| This compound | N,N-Dimethylaniline | 4-(4-Fluorophenylazo)-N,N-dimethylaniline |

| This compound | 2-Naphthol | 1-(4-Fluorophenylazo)-2-naphthol |

Functionalization of Surfaces and Materials

The reactivity of diazonium salts, including this compound, extends beyond solution-phase synthesis to the modification of material surfaces. This is typically achieved through electrochemical methods where the diazonium salt is reduced at the surface of a conductive substrate.

Electrografting onto Metallic Substrates (e.g., Chromium, Aluminum)

Electrografting is a powerful technique for covalently attaching organic layers to conductive surfaces. Research has demonstrated that this compound salts can be effectively electrografted onto metallic substrates like chromium, even when the surface is protected by a native oxide layer. rsc.org This process involves the electrochemical reduction of the diazonium salt at the metal surface, leading to the formation of an aryl radical that subsequently bonds to the surface.

Similarly, aluminum and its alloys can be functionalized using diazonium salts. nih.govmdpi.comresearchgate.net The modification of aluminum surfaces is of particular interest for applications such as corrosion protection and improving adhesion. nih.govmdpi.com The electrografting process on aluminum often occurs on the thin aluminum oxide layer that naturally forms on the metal's surface. mdpi.com The specific conditions of the electrografting, such as the applied potential, can influence the location and nature of the grafted layer, for instance, by preferentially forming on the aluminum oxide or on intermetallic particles within an alloy. wikipedia.orgmdpi.com

Surface Modification through Electrochemical Reduction of Diazonium Derivatives

The electrochemical reduction of aryldiazonium salts is a versatile method for modifying a wide range of conductive and semiconductive surfaces. researchgate.netmdpi.com The process is initiated by the transfer of an electron from the substrate to the diazonium cation, which leads to the cleavage of the C-N bond and the release of a nitrogen molecule, generating a highly reactive aryl radical. mdpi.comnih.govresearchgate.net This radical then forms a covalent bond with the surface. mdpi.comnih.govresearchgate.net

One of the key features of this method is the formation of strongly attached organic layers. Depending on the reaction conditions, such as the concentration of the diazonium salt and the number of electrochemical cycles, it is possible to form either a monolayer or a multilayer of the organic film. mdpi.comnih.govresearchgate.net The ability to control the thickness of the grafted layer is crucial for tailoring the surface properties for specific applications.

The functional group on the aryldiazonium salt, in this case, the fluorine atom in this compound, is retained in the grafted layer, thereby imparting its specific chemical properties to the modified surface. This allows for the creation of surfaces with tailored hydrophobicity, reactivity, and electronic properties. The stability of the resulting covalent bond between the aryl group and the surface makes this modification method robust and suitable for a variety of applications. mdpi.com

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the elucidation of complex molecular structures.

¹H NMR for Structural Elucidation of Reaction Products

Proton (¹H) NMR spectroscopy is fundamental for determining the structure of products derived from reactions involving 4-fluorobenzenediazonium. It provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For instance, in polymerizations initiated by the 4-fluorophenyl radical (generated from this compound), ¹H NMR is used to confirm the structure of the resulting polymers. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and integration values of the proton signals are analyzed to verify the incorporation of the monomer units and the initiator fragment. rsc.org

For example, the ¹H NMR spectrum of poly(glycidyl methacrylate) (PGMA) initiated by this compound shows characteristic signals corresponding to the protons of the polymer backbone and the glycidyl side chains, as well as signals from the 4-fluorophenyl end-group. rsc.org

Table 1: Representative ¹H NMR Data for a Polymer Product

| Polymer | Solvent | Chemical Shift (δ) ppm | Description |

|---|---|---|---|

| PGMA | DCM-d₂ | 6.90–7.36 | Aromatic protons from the 4-fluorophenyl initiator group |

| 4.22–4.40 | Backbone and side-chain protons | ||

| 3.69–3.85 | Backbone and side-chain protons | ||

| 3.17–3.26 | Backbone and side-chain protons | ||

| 2.75–2.87 | Backbone and side-chain protons | ||

| 2.58–2.67 | Backbone and side-chain protons | ||

| 1.63–2.10 | Backbone and side-chain protons | ||

| 0.62–1.26 | Backbone and side-chain protons |

Data sourced from a study on electrochemically-initiated radical polymerization. rsc.org

¹³C NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the characterization of the carbon framework of reaction products. While ¹³C NMR data for this compound itself is not commonly reported due to its instability, the analysis of its derivatives is routine. For example, in azo coupling reactions, ¹³C NMR confirms the formation of the C-N=N-C linkage and the substitution pattern on the aromatic rings. Similarly, for polymers initiated from this compound, ¹³C NMR can verify the structure of the polymer backbone and side chains.

Table 2: Representative ¹³C NMR Data for a Diazonium Salt Precursor Analogue

| Compound | Solvent | Chemical Shift (δ) ppm | Description |

|---|---|---|---|

| Benzenediazonium (B1195382) tetrafluoroborate (B81430) | DMSO-d₆ | 140.8 | Aromatic Carbon |

| 132.6 | Aromatic Carbon | ||

| 131.2 | Aromatic Carbon | ||

| 116.0 | Aromatic Carbon |

Data for an analogous, non-fluorinated diazonium salt. rsc.org

¹⁹F NMR for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specifically used for the analysis of fluorine-containing compounds. Since ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio, this technique is particularly powerful for characterizing products of this compound. It can be used to directly observe the fluorine atom on the aromatic ring. In studies involving this compound tetrafluoroborate, ¹⁹F NMR is used to characterize both the cation (C₆H₄FN₂⁺) and the anion (BF₄⁻). rsc.org Furthermore, it is instrumental in analyzing the products of reactions, such as the conversion to 1-fluoro-4-bis(trifluoromethyl)aminobenzene, where new fluorine environments are introduced. The use of a fluorine-labeled initiator also allows for the determination of the number-average molar masses of resulting polymers by ¹⁹F NMR spectroscopy. rsc.orgresearchgate.net

Table 3: ¹⁹F NMR Data for this compound Tetrafluoroborate and a Reaction Product

| Compound | Solvent | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Description |

|---|---|---|---|---|

| This compound tetrafluoroborate | Acetone-d₆ | -86.66 | tq, J = 8.3, 4.2 | Aromatic C-F |

| -151.09 | d, J = 20.3 | BF₄⁻ Anion | ||

| Poly(glycidyl methacrylate) (PGMA) | DCM-d₂ | -116.85 to -117.05 | 4-fluorophenyl end-group |

Data sourced from studies on polymerization and synthesis. rsc.org

Progress NMR Experiments for Reaction Monitoring

Progress or kinetic NMR experiments involve acquiring a series of spectra over time to monitor the progress of a chemical reaction. jhu.edunih.gov This non-invasive technique allows for the real-time observation of the disappearance of reactants and the appearance of products, providing valuable kinetic and mechanistic information. chemrxiv.orgchemrxiv.org Reactions involving this compound, such as Sandmeyer or azo coupling reactions, can be monitored by acquiring sequential ¹H or ¹⁹F NMR spectra. By integrating the signals corresponding to the starting material and the product at different time points, a reaction profile can be constructed, from which reaction rates and half-lives can be determined. researchgate.net This approach is crucial for optimizing reaction conditions and understanding the underlying reaction mechanism.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying functional groups in a molecule. nih.gov The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at characteristic frequencies. An FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For products derived from this compound, FT-IR is used to confirm the presence of expected functional groups and the disappearance of others. For example, in the synthesis of polymers, FT-IR spectra can show the characteristic carbonyl (C=O) stretch of an acrylate monomer and other specific bands related to the polymer structure. rsc.org The diazonium group itself has a very strong and characteristic N≡N stretching vibration, typically found in the 2200-2300 cm⁻¹ region, though its observation can be challenging due to the compound's reactivity.

Table 4: Representative FT-IR Data for Polymer Products Initiated by this compound

| Polymer | Wavenumber (ṽ) cm⁻¹ | Functional Group Assignment |

|---|---|---|

| PDFPA | 1770 | C=O stretch (ester) |

| 1609 | Aromatic C=C stretch | |

| 1499 | Aromatic C=C stretch | |

| 1118 | C-F stretch | |

| PPFPA | 1782 | C=O stretch (ester) |

| 1515 | Aromatic C=C stretch | |

| 1227 | C-O stretch | |

| 989 | C-F stretch |

Data sourced from a study on electrochemically-initiated radical polymerization. rsc.org

Surface-Enhanced Raman Spectroscopy (SERS) for Surface Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique used to analyze molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. When this compound is used to modify such a surface, SERS provides direct evidence of the formation of a covalently bonded 4-fluorophenyl layer.

The analysis hinges on comparing the SERS spectrum of the modified surface with the standard Raman spectrum of the precursor diazonium salt. Key spectral changes confirm the successful grafting process:

Disappearance of the Diazonium Group Peak: The most telling indicator is the disappearance of the strong vibrational band corresponding to the diazonium group (–N≡N⁺), which is typically observed around 2280-2310 cm⁻¹ in the parent salt. Its absence in the SERS spectrum confirms the cleavage of the C–N bond and the release of dinitrogen gas during the grafting reaction. rsc.org

Appearance of a Metal-Carbon Bond: A new, low-frequency band appears, which is attributed to the stretching vibration of the newly formed covalent bond between the aryl carbon and the metal substrate (e.g., Au–C or Ag–C). rsc.orgacs.org This provides direct proof of covalent attachment.

Vibrational Modes of the Grafted Aryl Ring: The spectrum is dominated by bands characteristic of the 4-fluorophenyl group. These include the aromatic C=C stretching vibrations, C–H bending, and the C–F stretching mode. The positions and relative intensities of these bands can provide information about the orientation and packing of the molecules on the surface. researchgate.netrsc.org

By analyzing these spectral features, researchers can confirm the formation of the organic film and probe the integrity of the chemical bond between the film and the substrate. acs.org

Table 1: Expected SERS Spectral Features for a 4-Fluorophenyl Layer

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|

| N≡N Stretch | ~2300 | Absent after grafting; confirms loss of diazonium group. |

| Aromatic C=C Stretch | ~1590 - 1600 | Confirms presence of the benzene (B151609) ring on the surface. |

| C-F Stretch | ~1200 - 1250 | Characteristic of the fluorinated aromatic ring. |

Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) for Surface Films

Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) is a sophisticated infrared technique designed for the in-situ analysis of ultrathin films on reflective surfaces. bruker.comuol.de It offers high sensitivity and is particularly effective at eliminating background interference from atmospheric water and CO₂, which is a common problem in standard IRRAS. bruker.comjasco.hu

The technique works by rapidly modulating the polarization of the incident IR beam between p-polarized and s-polarized light. biolinscientific.com For molecules on a metal surface, only p-polarized light can excite vibrational modes that have a dipole moment component perpendicular to the surface (the "surface selection rule"). researchgate.net By taking the difference spectrum, signals from gas-phase molecules are cancelled out, leaving only the spectrum of the surface-adsorbed species. bruker.com

When analyzing a 4-fluorophenyl film derived from this compound, PM-IRRAS can:

Confirm Chemical Composition: Identify characteristic absorption bands of the 4-fluorophenyl group, such as aromatic C=C and C-H stretching vibrations, as well as the prominent C-F stretching mode.

Determine Molecular Orientation: By applying the surface selection rule, the orientation of the grafted molecules can be inferred. The relative intensities of different vibrational modes change depending on the angle of the molecule's transition dipole moment with respect to the surface normal. This allows researchers to determine if the fluorophenyl rings are oriented predominantly perpendicular or parallel to the substrate. biolinscientific.comnih.gov

Monitor Film Growth in Real-Time: As an in-situ technique, PM-IRRAS can be coupled with electrochemical methods to monitor the formation of the film as it happens, providing kinetic and mechanistic insights. uol.de

Mass Spectrometry Techniques for Compound Characterization

Mass spectrometry (MS) is an essential tool for confirming the mass and elucidating the structure of chemical compounds. For ionic and thermally sensitive molecules like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are preferred over methods that require high temperatures, like Gas Chromatography-Mass Spectrometry (GC-MS), as diazonium salts are prone to thermal decomposition. researchgate.net

In a typical ESI-MS analysis of this compound tetrafluoroborate in positive ion mode, the expected spectrum would prominently feature the molecular ion corresponding to the this compound cation [F-C₆H₄-N₂]⁺.

Table 2: Expected ESI-MS Data for this compound Cation

| Ion | Chemical Formula | Calculated m/z (Monoisotopic) |

|---|

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. By selecting the parent ion (m/z 123.0) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be observed. The most likely fragmentation pathway involves the loss of a neutral dinitrogen (N₂) molecule, which is a very stable leaving group, resulting in a prominent fragment ion corresponding to the fluorophenyl cation [F-C₆H₄]⁺.

Electrochemical Analysis

Electrochemical methods are central to studying the redox behavior of this compound and are the primary means of initiating and monitoring its use in surface modification through electrografting.

Cyclic Voltammetry (CV) is a powerful technique for investigating the reduction and oxidation processes of a species. For this compound, CV is used to determine its reduction potential and to monitor the modification of an electrode surface.

When a CV is performed on a solution of this compound salt using an electrode like glassy carbon, a characteristic voltammogram is observed:

First Scan: A distinct, irreversible reduction peak appears during the initial cathodic (negative-going) scan. nih.govasianpubs.org This peak corresponds to the one-electron reduction of the diazonium cation to form a highly reactive 4-fluorophenyl radical and the subsequent release of N₂ gas. This radical immediately attacks the electrode surface, forming a covalent carbon-electrode bond. mdpi.comresearchgate.net

Subsequent Scans: In the second and subsequent scans over the same potential range, this reduction peak is significantly diminished or completely absent. nih.govresearchgate.net This phenomenon, known as passivation, indicates that the electrode surface has been blocked by the grafted 4-fluorophenyl layer, preventing further reduction of diazonium ions from the solution at the surface. mdpi.comresearchgate.net This blocking effect is strong evidence that a film has been successfully formed.

The potential at which the initial reduction occurs is dependent on factors such as the solvent, electrolyte, and electrode material, but it provides a clear electrochemical signature for the reaction.

The process of modifying a conductive surface using the electrochemical reduction of diazonium salts is known as electrografting. CV is the primary tool for both initiating and analyzing this process. The disappearance of the diazonium reduction peak after the first cycle, as described above, is the classic diagnostic for successful film formation. nih.govresearchgate.net

Further analysis of the grafted film's properties can be performed electrochemically:

Blocking Studies: The blocking properties of the film are often quantified by placing the modified electrode in a solution containing a known redox probe, such as the ferricyanide/ferrocyanide couple [Fe(CN)₆]³⁻/⁴⁻. A bare electrode will show a well-defined reversible CV for this couple. After modification with the 4-fluorophenyl layer, the electron transfer to the redox probe is hindered, leading to a decrease in the peak currents and an increase in the peak-to-peak separation, or even complete suppression of the signal. mdpi.comresearchgate.net This confirms the formation of a dense, passivating film.

Controlling Film Thickness: The thickness and morphology of the resulting film can be controlled by adjusting electrochemical parameters such as the concentration of the diazonium salt, the potential scan rate, the number of CV cycles, or the duration of potentiostatic deposition. nih.govnih.gov For example, using a higher concentration of the diazonium salt or performing multiple CV cycles typically leads to the formation of thicker, multilayer films. nih.gov

Chromatographic Methods for Product Analysis and Purity Assessment

Chromatographic techniques are essential for separating mixtures and assessing the purity of chemical compounds. For the analysis of this compound salts, High-Performance Liquid Chromatography (HPLC) is the method of choice, as GC methods are unsuitable due to the thermal instability of the analyte. researchgate.net

A typical purity assessment would involve a reversed-phase HPLC (RP-HPLC) method. This method can effectively separate the polar, ionic diazonium salt from less polar potential impurities, such as unreacted starting material (e.g., 4-fluoroaniline) or decomposition products (e.g., 4-fluorophenol).

Table 3: Representative RP-HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol). |

| Detection | UV-Vis detector set to the λ_max_ of the this compound cation (typically in the UV range). |

| Flow Rate | ~1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

By running a prepared sample of this compound, the chromatogram would show a major peak corresponding to the product. The presence and size of any other peaks would indicate impurities. The area under each peak is proportional to the concentration of the species, allowing for the quantitative determination of purity. researchgate.netiaea.org This analysis is critical for ensuring the quality of the diazonium salt before its use in subsequent applications like surface modification.

High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution

In the advanced spectroscopic and analytical characterization of chemical compounds, High-Performance Liquid Chromatography (HPLC) stands as a pivotal technique for the separation and analysis of enantiomers. However, it is crucial to establish at the outset that this compound is an achiral molecule. Possessing a planar structure with a C2v symmetry axis, it lacks a stereocenter and therefore does not exist as a pair of enantiomers. Consequently, the direct enantiomeric resolution of this compound itself is not a scientifically viable concept.

While this compound is achiral, it is frequently employed as a reagent in asymmetric synthesis to generate chiral molecules. In these applications, HPLC becomes an indispensable tool for the analysis of the newly formed chiral products. The technique is used to determine the enantiomeric excess (ee) of the reaction, which is a measure of the purity of the desired enantiomer. This is accomplished by utilizing a chiral stationary phase (CSP) within the HPLC column. The CSP interacts differently with each enantiomer, leading to different retention times and thus enabling their separation and quantification.

An illustrative example of this application is found in asymmetric Heck-Matsuda reactions. In a study involving the reaction of various alkenes with aryl diazonium salts, this compound tetrafluoroborate was used as a coupling partner. The enantiomeric excess of the resulting chiral products was determined by chiral phase HPLC analysis. This analysis is critical for evaluating the effectiveness of the chiral catalysts used in the reaction.

The data presented below is representative of the chiral HPLC analysis of a product formed from a reaction involving this compound, not of the diazonium salt itself.

Table 1: HPLC Method for Chiral Product Analysis

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase Column |

| Mobile Phase | Hexane (B92381)/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Table 2: Representative Results for Chiral Product

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Enantiomer 1 (R) | 8.5 | 7.5 | 85 |

| Enantiomer 2 (S) | 10.2 | 92.5 |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of chemical reactions involving 4-fluorobenzenediazonium. By calculating the electronic structure and energies of reactants, intermediates, transition states, and products, DFT provides a quantitative understanding of reaction mechanisms.

Energy Profile Analysis of Catalytic Cycles

DFT calculations have been instrumental in mapping the energy landscapes of catalytic reactions involving this compound, such as the Heck reaction. These calculations reveal the feasibility of proposed catalytic cycles by determining the Gibbs free energy of each step. For a typical Heck-type reaction of an aryldiazonium salt, the catalytic cycle involves oxidative addition, migratory insertion, and reductive elimination steps.

A simplified representation of a calculated energy profile for a related reaction is shown below:

| Reaction Step | Relative Gibbs Free Energy (kcal/mol) |

| Pd(0) + this compound | 0 |

| Oxidative Addition Transition State | Value not available |

| Pd(II)-aryl Intermediate | Value not available |

| Alkene Coordination | Value not available |

| Migratory Insertion Transition State | Value not available |

| β-Hydride Elimination Transition State | Value not available |

| Product + Pd(0) | Value not available |

Transition State Characterization

The characterization of transition states is a cornerstone of understanding reaction mechanisms, providing a picture of the highest energy point along the reaction coordinate. For reactions involving this compound, DFT calculations can predict the geometry and vibrational frequencies of these fleeting structures. A true transition state is characterized by having exactly one imaginary frequency in its computed vibrational spectrum, which corresponds to the motion along the reaction coordinate.

For example, in the dediazoniation reaction, which is a fundamental process for aryldiazonium salts, the transition state would involve the elongation of the C-N bond as the nitrogen molecule departs. The geometry of this transition state, including the C-N bond length and the charge distribution, can be precisely calculated. These calculations help in understanding the factors that influence the stability of the transition state and, consequently, the reaction rate.

Modeling of Electronic Structure and Reactivity

The electronic structure of this compound is intrinsically linked to its reactivity. Computational models provide a detailed picture of how the fluorine substituent and the diazonium group influence the electron distribution within the molecule.

Studies on the electronic structures of substituted aryl cations, which are formed upon the loss of N₂, provide insights into the reactivity of the parent diazonium salt. The fluorine atom, being electronegative, exerts an inductive electron-withdrawing effect (-I) and a mesomeric electron-donating effect (+M) through its lone pairs. The interplay of these effects influences the electrophilicity of the aryl cation and the stability of the diazonium salt itself.

Computational analyses of the Lowest Unoccupied Molecular Orbital (LUMO) of substituted benzenediazonium (B1195382) salts show that the LUMO is generally distributed across the molecule. nih.gov The energy and distribution of the LUMO are critical in predicting the susceptibility of the molecule to nucleophilic attack. For this compound, the fluorine substituent will modulate the LUMO energy and the partial charges on the aromatic ring carbons, thereby influencing its reactivity in coupling and substitution reactions.

Prediction of Reaction Outcomes and Selectivity

A significant application of computational chemistry is the prediction of reaction outcomes, particularly regioselectivity and stereoselectivity. For reactions involving this compound, theoretical models can predict which position on the aromatic ring is most likely to react.

In electrophilic aromatic substitution reactions, the fluorine atom is known to be an ortho-, para-director. This directing effect can be rationalized by examining the stability of the intermediate carbocations (sigma complexes or Wheland intermediates) formed upon attack of an electrophile at the ortho, meta, and para positions. DFT calculations can quantify the relative energies of these intermediates, with the lower energy pathways corresponding to the major products. The resonance stabilization provided by the lone pairs of the fluorine atom is more effective for ortho and para attack, thus favoring the formation of these isomers.

In nucleophilic aromatic substitution (SNAAr) reactions, the stability of the intermediate Meisenheimer complex is crucial in determining the regioselectivity. dntb.gov.ua Computational models can calculate the stability of these complexes formed by the attack of a nucleophile at different positions on the aromatic ring of this compound. The position that leads to the most stable Meisenheimer complex is generally the preferred site of substitution. The strong electron-withdrawing nature of the diazonium group activates the ring towards nucleophilic attack, and the fluorine substituent further modulates this reactivity.

| Predicted Selectivity for this compound |

| Electrophilic Aromatic Substitution |

| Nucleophilic Aromatic Substitution |

Q & A

Q. What are the standard synthesis protocols for 4-fluorobenzenediazonium salts in electrochemical polymerization?

The synthesis of this compound tetrafluoroborate typically involves diazotization of 4-fluoroaniline with sodium nitrite in the presence of tetrafluoroboric acid. Electrochemical polymerization is performed in anhydrous DMF using a zinc anode and graphite cathode, with current densities optimized for specific monomers (e.g., 1.1 F mol⁻¹ for DFPA and GMA). Post-polymerization, the product is purified via precipitation in cold diethyl ether. This method ensures controlled initiation and propagation steps, critical for reproducible polymer synthesis .

Q. What analytical techniques are recommended for characterizing this compound-derived polymers?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR to confirm monomer incorporation and fluorine labeling .

- Size Exclusion Chromatography (SEC) : For molecular weight (Mw) and dispersity (Đ) determination, though discrepancies with NMR-based Mw may arise due to solvent-polymer interactions .

- ATR-FT-IR Spectroscopy : To identify functional groups and monitor post-polymerization modifications .

- X-ray Photoelectron Spectroscopy (XPS) : For surface analysis in covalent functionalization studies (e.g., graphene composites) .

Advanced Research Questions

Q. How do solvation conditions affect the reactivity of this compound in covalent functionalization of graphene?

Reactivity with reduced graphene (graphenide) depends on solvent choice and cation solvation. For example, in tetrahydrofuran (THF) with 18-crown-6 ether, potassium cations are chelated, enhancing graphenide’s electron-donating capacity and enabling efficient aryl radical coupling. Excessive solvation (e.g., in DMSO) destabilizes graphenide, reducing functionalization efficiency. Raman spectroscopy and XPS confirm covalent bonding, with C-F bond signatures at ~1,340 cm⁻¹ and fluorine atomic percentages >2% indicating successful grafting .

Q. What methodological approaches resolve discrepancies in molecular weight determination of polymers synthesized via this compound-initiated FRP?

SEC and ¹⁹F NMR often yield conflicting Mw values due to differences in calibration standards (polystyrene vs. polymer-specific markers) and solvent-polymer interactions. To reconcile

- Use multi-angle light scattering (MALS) with SEC for absolute Mw determination.

- Cross-validate with end-group analysis via ¹⁹F NMR , assuming one initiator fragment per chain.

- Adjust SEC mobile phases (e.g., DMF with LiBr) to minimize aggregation artifacts .

Q. How does current density influence polymer properties in electrochemical polymerization using this compound salts?

Higher current densities (e.g., 2.0 F mol⁻¹ for GMA) accelerate radical generation, leading to shorter chains (lower Mw) and broader dispersity (Đ ≈ 2). Lower densities (1.1 F mol⁻¹) favor controlled propagation, producing higher Mw polymers with Đ < 1.5. Optimize based on target applications: low Đ for uniform coatings, higher Mw for mechanical strength .

Q. What strategies improve post-polymerization modification (PPM) efficiency of this compound-based active ester polymers?

- Nucleophile Selection : Primary amines (e.g., 2,2,2-trifluoroethylamine) exhibit higher conversion rates than secondary amines due to steric effects.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophile accessibility.

- Stoichiometric Control : A 2:1 nucleophile-to-ester ratio minimizes unreacted esters, confirmed by ¹⁹F NMR peak integration at δ -60 ppm (CF₃ groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.